crystal structure and X-ray diffraction of 5-fluoro-3-methyl-2-nitroaniline
crystal structure and X-ray diffraction of 5-fluoro-3-methyl-2-nitroaniline
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-fluoro-3-methyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the methodologies required for the determination of the crystal structure of 5-fluoro-3-methyl-2-nitroaniline via single-crystal X-ray diffraction (SC-XRD). While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By examining the crystallographic data of structurally similar compounds, we can anticipate the key structural features and intermolecular interactions of 5-fluoro-3-methyl-2-nitroaniline. This guide details a plausible synthetic route, comprehensive crystallization protocols, the principles and workflow of SC-XRD, and a predictive analysis of the molecular and crystal structure.
Introduction: The Significance of Fluorinated Nitroanilines
Substituted anilines are fundamental building blocks in organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of specific functional groups, such as fluorine, methyl, and nitro moieties, can profoundly influence the physicochemical and biological properties of the parent molecule.
-
Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The carbon-fluorine bond is strong and the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, often leading to improved pharmacokinetic profiles.[1][3] Approximately 20% of recently developed drugs are fluoro-pharmaceuticals, highlighting the importance of this element in modern drug design.[4]
-
The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties and reactivity of a molecule.[5] In medicinal chemistry, the nitro group can be a pharmacophore itself and is found in a variety of antimicrobial, anticancer, and antiparasitic drugs.[6][7][8] Its presence can also lead to specific intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and molecular recognition.[9][10]
Given the advantageous properties conferred by these functional groups, 5-fluoro-3-methyl-2-nitroaniline represents a molecule of significant interest for further investigation. This guide provides a roadmap for its synthesis, crystallization, and structural elucidation.
Synthesis and Crystallization
Proposed Synthetic Pathway
A plausible method for the synthesis of N-substituted-2-nitroanilines involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with an appropriate amine.[11][12][13] A general protocol for a similar class of compounds is outlined below.
Experimental Protocol: Synthesis of N-Substituted-2-nitroanilines
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A mixture of 2-chloronitrobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and a suitable base such as potassium carbonate (2 mmol) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is prepared in a solvent like dimethylformamide (DMF).[11][13]
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The reaction mixture is heated at a temperature ranging from 80°C to 120°C for several hours, with the progress monitored by thin-layer chromatography (TLC).[11][13]
-
Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol.[11]
Caption: General workflow for the synthesis of N-substituted 2-nitroanilines.
Crystallization Methodologies
The growth of high-quality single crystals is a prerequisite for SC-XRD analysis.[14] Several techniques can be employed for the crystallization of small organic molecules, with the choice of method depending on the solubility and stability of the compound.[15][16]
Common Crystallization Techniques:
-
Solvent Evaporation: This is a widely used and reliable method where the compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly at room temperature, leading to supersaturation and crystal growth.[15]
-
Cooling Crystallization: This technique is suitable for compounds that have a significantly higher solubility at elevated temperatures. A saturated solution is prepared at a higher temperature and then slowly cooled to induce crystallization.[17]
-
Anti-solvent Crystallization: In this method, a second solvent (the anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound. This reduces the overall solubility and promotes crystallization.[16]
Experimental Protocol: Crystallization of 5-fluoro-3-methyl-2-nitroaniline
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Solubility Screening: The solubility of the purified compound is tested in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable solvent or solvent system.
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Preparation of a Saturated Solution: A small amount of the compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. The vessel should be left undisturbed in a vibration-free environment.
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Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a pipette or by decanting the supernatant.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[18][19]
Principles of SC-XRD
When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the atomic positions can be determined.[18][20]
Data Collection and Processing
Experimental Protocol: SC-XRD Data Collection
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[21][22]
-
Data Processing: The collected images are processed using specialized software (e.g., SHELXL, Olex2) to integrate the diffraction spots and generate a file containing the Miller indices (h, k, l) and the intensity of each reflection.[18][22]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure. The initial phases of the structure factors are determined, leading to a preliminary model of the atomic positions. This model is then refined by adjusting the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.
Predicted Crystallographic Analysis and Discussion
In the absence of experimental data for 5-fluoro-3-methyl-2-nitroaniline, we can predict its structural parameters by analyzing the crystal structures of closely related compounds.
| Parameter | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline[23] | 2,4-dinitro-N-methylaniline[10] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 11.23 Å, b = 11.56 Å, c = 10.02 Å | a = 7.99 Å, b = 13.54 Å, c = 7.74 Å, β = 105.9° |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | N-H···O and C-H···O hydrogen bonds |
Table 1: Crystallographic Data for Structurally Related Compounds.
Predicted Molecular Geometry
Based on the structures of related nitroaniline derivatives, the benzene ring in 5-fluoro-3-methyl-2-nitroaniline is expected to be planar. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl group. The C-N bond length of the amino group is expected to be shorter than a typical single bond, indicating some degree of delocalization of the nitrogen lone pair into the aromatic ring.[24]
Predicted Intermolecular Interactions
The crystal packing of 5-fluoro-3-methyl-2-nitroaniline is likely to be influenced by a combination of intermolecular interactions:
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Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the nitro groups of adjacent molecules. C-H···O and C-H···F interactions are also possible.[9][10]
-
Halogen Bonding and Fluorine Interactions: The fluorine atom can participate in weak intermolecular interactions, such as C-F···H-C and C-F···F-C contacts, which can influence the crystal packing.[25][26][27] The role of "organic fluorine" in directing crystal structures is an area of active research.[27][28]
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π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[24]
Caption: Hypothetical intermolecular interactions in the crystal packing of 5-fluoro-3-methyl-2-nitroaniline.
Conclusion
While the definitive crystal structure of 5-fluoro-3-methyl-2-nitroaniline remains to be determined, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. The analysis of related compounds allows for informed predictions regarding its molecular geometry and the key intermolecular interactions that are likely to govern its crystal packing. The methodologies and predictive insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation into this and other promising fluorinated nitroaniline derivatives. The experimental determination of its crystal structure will be crucial for validating these predictions and for understanding the structure-property relationships of this important class of compounds.
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